

Application Note: ¹³C NMR Spectral Analysis of 4-Chloro-4'-fluorobutyrophenone

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Compound of Interest

Compound Name: 4-Chloro-4'-fluorobutyrophenone

Cat. No.: B134399

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Introduction

4-Chloro-4'-fluorobutyrophenone is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs like Haloperidol.[1][2] Its molecular structure contains distinct chemical environments that can be precisely characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed overview of the ¹³C NMR spectral data of **4-Chloro-4'-fluorobutyrophenone**, a comprehensive experimental protocol for data acquisition, and a visual workflow for the experimental process. This information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **4-Chloro-4'-fluorobutyrophenone** exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz). The presence of the fluorine atom results in characteristic splitting patterns (doublets, d) for the carbon atoms in the fluorophenyl ring.

Table 1: ¹³C NMR Spectral Data of **4-Chloro-4'-fluorobutyrophenone**[3][4]

Carbon Atom Assignment	Chemical Shift (δ) [ppm]	Coupling Constant (J) [Hz]	Multiplicity
C=O	197.3	-	Singlet
C-F (C4')	166.1	J1 C-F = 254.7	Doublet
C-C=O (C1')	133.2	J4 C-F = 4.3	Doublet
2CH (aromatic, C2', C6')	130.6	J3 C-F = 9.3	Doublet
2CH (aromatic, C3', C5')	115.9	J2 C-F = 22.2	Doublet
CH ₂ -Cl	44.6	-	Singlet
CH ₂ -C=O	35.2	-	Singlet
CH ₂ -CH ₂ -CH ₂	26.7	-	Singlet

Experimental Protocol

This section details the methodology for acquiring the ¹³C NMR spectrum of **4-Chloro-4'-fluorobutyrophenone**.

1. Sample Preparation:

- Accurately weigh approximately 20-30 mg of **4-Chloro-4'-fluorobutyrophenone**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR and its residual peak at 77.16 ppm can be used for spectral calibration.^[5]
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Instrument and Setup:

- The data can be acquired on a standard NMR spectrometer, for instance, a Bruker WM-360 or a 400 MHz spectrometer.[\[5\]](#)
- Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
- Place the sample into the NMR magnet.
- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
- Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition:

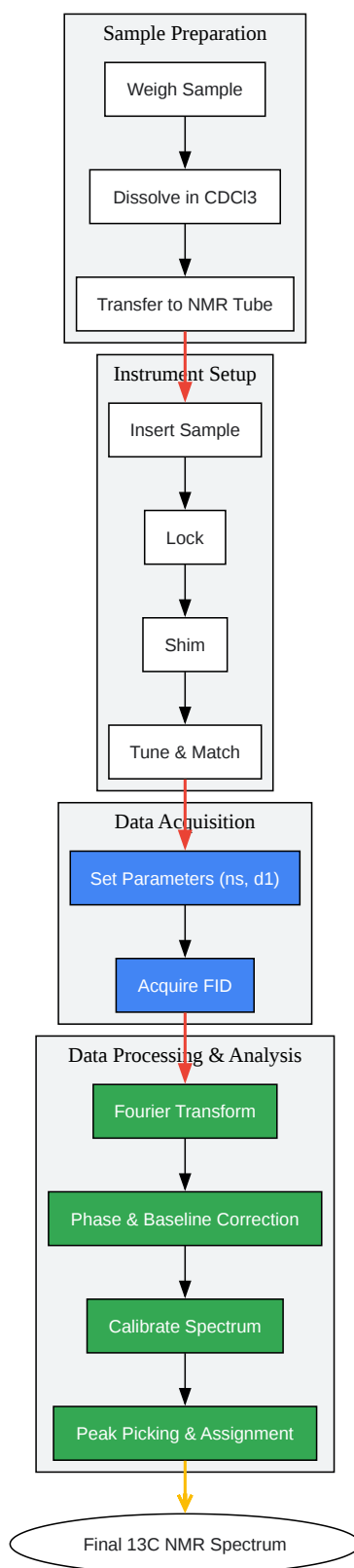
- Set the spectrometer to the ¹³C nucleus frequency (e.g., approximately 100 MHz on a 400 MHz spectrometer).
- Use a standard proton-decoupled ¹³C pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like fluorine).
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[\[6\]](#)
- The number of scans (ns) should be set to an appropriate value to achieve a good signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[\[7\]](#)
- Set the relaxation delay (d1) to allow for full relaxation of the carbon nuclei between pulses (e.g., 2 seconds).
- Initiate data acquisition.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 77.16 ppm.
- Integrate the peaks if necessary, although peak integrals in ¹³C NMR are not always proportional to the number of carbons.^[7]
- Identify and label the chemical shifts of all peaks.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining and analyzing the ¹³C NMR spectrum of **4-Chloro-4'-fluorobutyrophenone**.



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Caption: Experimental workflow for ^{13}C NMR analysis.

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